

X-ray Crystallography of 2-Aminonicotinic Acid Isomers and Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 2-Amino-6-methylisonicotinic acid

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography provides definitive insights into molecular conformation, packing, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for 2-aminopyridine-3-carboxylic acid, an isomer of **2-Amino-6-methylisonicotinic acid**, and related derivatives. While crystallographic data for **2-Amino-6-methylisonicotinic acid** is not publicly available, the analysis of its close analogs provides valuable structural information.

Introduction to 2-Aminonicotinic Acid and Its Significance

2-Aminonicotinic acid and its derivatives are heterocyclic compounds that are of significant interest in medicinal chemistry. The arrangement of the amino and carboxylic acid functional groups on the pyridine ring allows for a variety of intermolecular interactions, making them versatile scaffolds for the design of novel therapeutic agents. The presence of the methyl group in **2-Amino-6-methylisonicotinic acid** is expected to influence its solid-state packing and electronic properties compared to its non-methylated analog, 2-aminopyridine-3-carboxylic acid.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-aminopyridine-3-carboxylic acid and a co-crystal of 2-aminopyridinium with 6-chloronicotinate. This comparison highlights the differences in their crystal systems and unit cell dimensions.

Parameter	2-aminopyridine-3-carboxylic acid[1]	2-aminopyridinium 6-chloronicotinate[2]
Chemical Formula	C ₆ H ₆ N ₂ O ₂	C ₅ H ₇ N ₂ ⁺ · C ₆ H ₃ ClNO ₂ ⁻
Molecular Weight	138.12 g/mol	251.67 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /c
a (Å)	3.827(1)	8.6844(4)
b (Å)	14.814(4)	10.8112(5)
c (Å)	10.686(3)	11.9235(6)
α (°)	90	90
β (°)	94.75(2)	95.2046(9)
γ (°)	90	90
Volume (Å ³)	604.4(3)	1114.87(9)
Z	4	4
Temperature (K)	100	100

In-depth Structural Analysis

2-aminopyridine-3-carboxylic acid

The crystal structure of 2-aminopyridine-3-carboxylic acid reveals a zwitterionic form in the solid state, where the proton from the carboxylic acid group is transferred to the pyridine nitrogen atom.[1] This results in the formation of a pyridinium carboxylate. The molecules are linked by intermolecular hydrogen bonds involving the amino group, the carboxylate oxygen atoms, and the pyridinium nitrogen, creating a catenated pattern.[1] An intramolecular hydrogen bond is also present between the amino nitrogen and a carboxylate oxygen atom.[1]

2-aminopyridinium 6-chloronicotinate

In the co-crystal of 2-aminopyridinium with 6-chloronicotinate, the 2-aminopyridine molecule is protonated at the ring nitrogen, forming a cation.[2] This cation interacts with the 6-chloronicotinate anion through a pair of N—H...O hydrogen bonds, forming an R₂²(8) ring motif.[2] These dimeric units are further connected into chains by other hydrogen bonds.[2] The crystal structure is also stabilized by π – π stacking interactions.[2]

Experimental Protocols

A detailed methodology is crucial for the reproducibility of scientific findings. The following section outlines the typical experimental protocols for the synthesis and X-ray crystallographic analysis of compounds similar to those discussed.

Synthesis and Crystallization

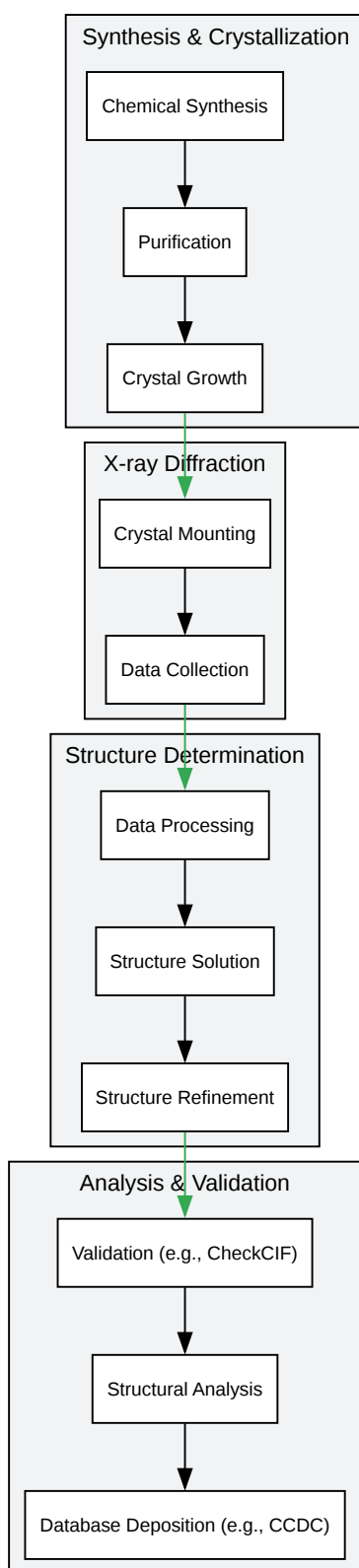
The synthesis of 2-aminopyridine derivatives often involves multicomponent reactions. For instance, the synthesis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile was achieved by reacting 2-(thiophen-2-ylmethylene)malononitrile, malononitrile, and phenylethylamine in methanol at room temperature.[3] Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation). The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2] The collected diffraction data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Logical Workflow for Crystallographic Analysis

The process of determining a crystal structure from synthesis to final analysis follows a logical workflow.

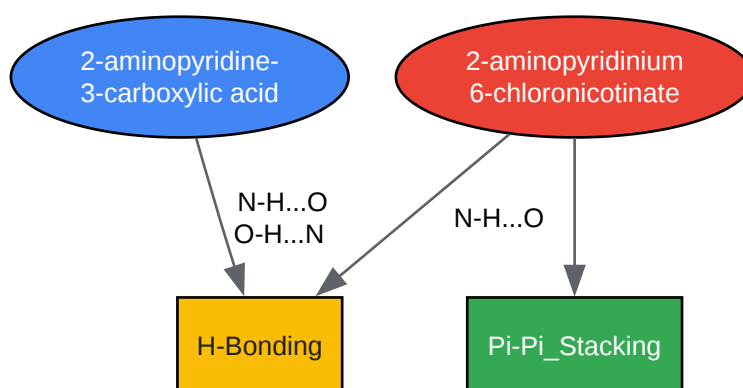


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Figure 1. A generalized workflow for single-crystal X-ray crystallography.

Intermolecular Interactions

The nature and pattern of intermolecular interactions are key to understanding the solid-state properties of a compound. In the studied aminopyridine derivatives, hydrogen bonding is the dominant interaction.



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Figure 2. Predominant intermolecular interactions in the analyzed crystal structures.

Conclusion

This comparative guide has provided a detailed overview of the X-ray crystallographic data for 2-aminopyridine-3-carboxylic acid and a related derivative, offering valuable insights that can be extrapolated to understand the potential structural features of **2-Amino-6-methylisonicotinic acid**. The zwitterionic nature and extensive hydrogen bonding networks are key characteristics of these systems. The provided experimental protocols and workflows serve as a practical guide for researchers in the field of structural chemistry and drug discovery. Further studies to obtain the crystal structure of **2-Amino-6-methylisonicotinic acid** are warranted to enable a direct comparison and a deeper understanding of the structure-property relationships in this class of compounds.

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References

- 1. lit.jinr.ru [lit.jinr.ru]
- 2. Crystal structure of 2-aminopyridinium 6-chloronicotinate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
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